![molecular formula C18H19ClFN3O B4622447 4-benzyl-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4622447.png)
4-benzyl-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide
Overview
Description
4-benzyl-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide is a compound of interest in the field of medicinal chemistry, often explored for its potential biological activities. The compound belongs to the piperazine derivatives, which are known for their diverse pharmacological properties. Research into this compound and its derivatives often aims at exploring its synthesis, structural characterization, and the investigation of its physical and chemical properties to understand its potential uses in various scientific and medicinal applications.
Synthesis Analysis
The synthesis of 4-benzyl-N-(4-chloro-2-fluorophenyl)-1-piperazinecarboxamide derivatives typically involves nucleophilic substitution reactions, reduction, and fluorination steps. Mishra and Chundawat (2019) described the synthesis of related piperazine derivatives through a series of chemical reactions starting from phenacyl bromides and hetero arylpiperazines (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of similar piperazine derivatives has been elucidated using single-crystal X-ray diffraction (XRD) techniques, revealing details about the molecular conformation and crystal packing. For example, the structure of a closely related compound was determined, highlighting the chair conformation of the piperazine ring and the specific geometric arrangements around the sulfonamide group (Naveen et al., 2009).
Scientific Research Applications
Serotonin Receptors in Alzheimer's Disease
Research utilizing molecular imaging probes like "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide" has been instrumental in understanding Alzheimer's disease. Positron emission tomography (PET) studies have shown decreased densities of serotonin 1A (5-HT1A) receptors in patients' brains, correlating with clinical symptoms and glucose utilization. This highlights the compound's utility in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Antimicrobial Activity
Synthesis of derivatives like "1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine" has shown potent antimicrobial activity, particularly against gram-negative bacteria and fungi. This demonstrates the compound's potential as a basis for developing new antimicrobial agents with improved efficacy over standard drugs (Mishra & Chundawat, 2019).
Anticancer Properties
The study of "3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives" has revealed their cytotoxic potencies against cancer cell lines, specifically inducing apoptosis in colorectal cancer cells. This suggests the role of such compounds in developing new chemotherapeutic agents, with the potential for specific targeting and reduced side effects (Ahagh et al., 2019).
Novel Compounds with Therapeutic Effects
The creation of "new urea and thiourea derivatives of piperazine doped with Febuxostat" showcases the approach to synthesizing compounds with anti-TMV (Tobacco mosaic virus) and antimicrobial activities. These studies are pivotal in exploring new therapeutic avenues and enhancing the efficacy of existing treatments (Reddy et al., 2013).
properties
IUPAC Name |
4-benzyl-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-15-6-7-17(16(20)12-15)21-18(24)23-10-8-22(9-11-23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKAKHNLRMWPIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(4-chloro-2-fluorophenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.